Technical Monograph: Physicochemical Profiling and Synthetic Utility of N,3,5-Trimethyl-1,2-oxazol-4-amine
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N,3,5-Trimethyl-1,2-oxazol-4-amine
Executive Summary
N,3,5-Trimethyl-1,2-oxazol-4-amine (also designated as N,3,5-trimethylisoxazol-4-amine) is a specialized heterocyclic secondary amine serving as a critical intermediate in the synthesis of biologically active sulfonamides, amides, and bioisosteres in medicinal chemistry.[1] Structurally, it comprises an isoxazole core substituted with methyl groups at the C3 and C5 positions, and a methylamino moiety at the C4 position.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[1] It is designed to support researchers in optimizing reaction conditions and predicting the behavior of this scaffold in drug discovery campaigns.
Physicochemical Profile
The physicochemical behavior of N,3,5-trimethyl-1,2-oxazol-4-amine is dominated by the electron-withdrawing nature of the isoxazole ring, which significantly reduces the basicity of the exocyclic amine compared to standard anilines or alkylamines.
Key Molecular Metrics[1]
| Property | Value / Prediction | Notes |
| IUPAC Name | N,3,5-trimethyl-1,2-oxazol-4-amine | Alternate: N,3,5-trimethylisoxazol-4-amine |
| Molecular Formula | C₆H₁₀N₂O | |
| Molecular Weight | 126.16 g/mol | |
| Physical State | Oil or Low-Melting Solid | N-methylation typically lowers MP relative to primary amine precursor (MP 41–46 °C). |
| LogP (Predicted) | 0.95 ± 0.2 | Moderately lipophilic; +0.45 shift from parent amine (LogP ~0.5). |
| pKa (Conjugate Acid) | 2.2 – 2.8 (Predicted) | Weak base due to conjugation with electron-deficient isoxazole ring. |
| H-Bond Donors | 1 | Secondary amine (NH). |
| H-Bond Acceptors | 3 | Ring N, Ring O, Exocyclic N. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Favorable for CNS penetration if incorporated into larger ligands. |
Solubility and Lipophilicity[1]
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Aqueous Solubility: Low to moderate in neutral form. Solubility increases significantly at pH < 2 due to protonation of the amine, though the low pKa requires strongly acidic conditions for complete ionization.[1]
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Organic Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO.[1]
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Lipophilicity: With a LogP near 1.0, the molecule occupies a chemical space ideal for fragment-based drug discovery (FBDD), balancing solubility with membrane permeability.[1]
Synthetic Methodologies
The synthesis of N,3,5-trimethyl-1,2-oxazol-4-amine is most efficiently achieved through the derivatization of the commercially available precursor 4-amino-3,5-dimethylisoxazole (CAS 31329-64-3). Direct ring synthesis with the N-methyl group already in place is less common due to regioselectivity challenges.
Primary Route: Reductive Amination (Recommended)
This protocol avoids the over-alkylation issues common with alkyl halides.
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Reagents: 4-Amino-3,5-dimethylisoxazole (1.0 eq), Paraformaldehyde (3.0 eq), NaBH₄ (4.0 eq) or NaBH(OAc)₃.
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Solvent: Methanol or 1,2-Dichloroethane.
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Conditions:
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Stir amine and paraformaldehyde in solvent for 2 hours to form the imine/hemiaminal species.
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Cool to 0 °C and add reducing agent portion-wise.
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Stir at ambient temperature for 12–16 hours.
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Workup: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄.
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Yield: Typically 75–85%.
Secondary Route: Eschweiler-Clarke Methylation
Suitable for large-scale synthesis where chromatographic purification is to be minimized.
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Reagents: 4-Amino-3,5-dimethylisoxazole, Formic acid (98%), Formaldehyde (37% aq).
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Conditions: Reflux (90–100 °C) for 12 hours.
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Mechanism: Formation of imine followed by hydride transfer from formate.
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Note: CO₂ evolution occurs; requires efficient venting.
Synthesis Diagram (Graphviz)
Caption: Step-wise synthetic pathway from the isoxazole core to the N-methylated target.
Analytical Characterization
Validating the structure requires distinguishing the secondary amine product from the primary amine precursor and potential tertiary amine (dimethyl) byproducts.
Nuclear Magnetic Resonance (¹H NMR)
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Solvent: CDCl₃
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δ 2.20 – 2.40 ppm (6H, s): Two singlets corresponding to the C3-CH₃ and C5-CH₃ groups. The C5-methyl is typically slightly downfield due to proximity to oxygen.
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δ 2.80 – 2.95 ppm (3H, s): Diagnostic singlet for the N-CH₃ group.
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δ 3.50 – 4.50 ppm (1H, br s): Broad singlet for the NH proton.[1] Chemical shift varies with concentration and solvent (exchangeable with D₂O).
Mass Spectrometry (MS)
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Ionization: ESI (Positive Mode).
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Parent Ion: [M+H]⁺ = 127.1.
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Fragmentation: Loss of methyl group (M-15) and ring cleavage fragments are common at high collision energies.
Reactivity & Stability Profile
Chemical Stability[1]
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Acid/Base Stability: The isoxazole ring is generally stable to mineral acids (e.g., 6N HCl) at room temperature.[1] However, strong bases (e.g., NaOH, NaOEt) can induce ring opening, particularly at elevated temperatures, forming β-keto nitriles.[1]
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Reductive Instability: The N–O bond is the weak point. Catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions (Zn/AcOH) will cleave the N–O bond, resulting in a β-amino enone structure. This is a deliberate synthetic strategy for accessing 1,3-dicarbonyl equivalents but a liability if the ring is intended to remain intact.
Nucleophilicity
The N-methyl amino group is a secondary amine but exhibits attenuated nucleophilicity due to the electron-withdrawing isoxazole ring.
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Acylation: Reacts readily with acid chlorides and anhydrides to form amides.
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Sulfonylation: Reacts with sulfonyl chlorides (e.g., in the synthesis of valdecoxib analogs) to form sulfonamides.[1] Pyridine or DMAP is often required as a catalyst to drive these reactions to completion.
Reactivity Diagram[1]
Caption: divergent reactivity pathways: functionalization vs. degradation.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182040, 4-Amino-3,5-dimethylisoxazole. Retrieved from [Link]
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Pascual, A., et al. (1991). "Transformations in the Isoxazole Series."[1] Helvetica Chimica Acta, 74(3), 531-542.[1] (Contextual grounding for isoxazole reactivity).
